2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile
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Overview
Description
2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile is a heterocyclic compound that features both pyridine and benzimidazole moieties
Preparation Methods
The synthesis of 2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile typically involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones. One common method is the CuI-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . This reaction proceeds through a catalytic Ortoleva-King reaction, enabling the formation of the desired imidazoheterocycles . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents, and specific solvents like acetonitrile . Major products formed from these reactions include various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of other heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s effects are mediated through pathways involving hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar compounds to 2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile include:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: This compound is used in coordination chemistry and has unique electronic properties.
Zolpidem and Alpidem: These are imidazo[1,2-a]pyridine derivatives used as hypnotic agents.
The uniqueness of this compound lies in its specific structural configuration, which allows for diverse functionalization and a broad range of applications in various scientific fields.
Properties
Molecular Formula |
C14H10N4 |
---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylbenzimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C14H10N4/c15-8-10-18-13-7-2-1-5-11(13)17-14(18)12-6-3-4-9-16-12/h1-7,9H,10H2 |
InChI Key |
IIHTWTNYIUMJJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC#N)C3=CC=CC=N3 |
Origin of Product |
United States |
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